molecular formula C12H8INO2 B14861561 5-(4-Iodophenyl)pyridine-3-carboxylic acid

5-(4-Iodophenyl)pyridine-3-carboxylic acid

Cat. No.: B14861561
M. Wt: 325.10 g/mol
InChI Key: ZERYLWJEGPACPU-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)pyridine-3-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an iodophenyl group attached to the pyridine ring, which imparts unique chemical properties and reactivity. Pyridinecarboxylic acids are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as nitric acid, used in halogenation reactions.

    Nucleophiles: Such as amines and thiols, used in substitution reactions.

Major Products Formed:

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

    Oxidized Derivatives: Formed through oxidation reactions.

    Functionalized Pyridines: Formed through cross-coupling reactions.

Scientific Research Applications

Chemistry: 5-(4-Iodophenyl)pyridine-3-carboxylic acid is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecules through various coupling and substitution reactions .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .

Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It is being investigated for its role in modulating biological pathways and its potential as a lead compound for new drug development .

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The iodophenyl group can form strong interactions with biological macromolecules, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.

    5-(4-Chlorophenyl)pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.

    5-(4-Bromophenyl)pyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

Uniqueness: The presence of the iodine atom in 5-(4-Iodophenyl)pyridine-3-carboxylic acid imparts unique reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine can lead to stronger interactions with biological targets and different reactivity in chemical reactions .

Properties

Molecular Formula

C12H8INO2

Molecular Weight

325.10 g/mol

IUPAC Name

5-(4-iodophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8INO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)

InChI Key

ZERYLWJEGPACPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)I

Origin of Product

United States

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